molecular formula C21H25Cl2N5O3 B4238407 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B4238407
M. Wt: 466.4 g/mol
InChI Key: JKKKLBRIFVZQPX-UHFFFAOYSA-N
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Description

7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

The synthesis of 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its purine core and functional groups. These interactions could modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-5-6-15(22)16(23)7-14/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKLBRIFVZQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
Reactant of Route 3
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
Reactant of Route 4
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
Reactant of Route 6
7-(3,4-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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